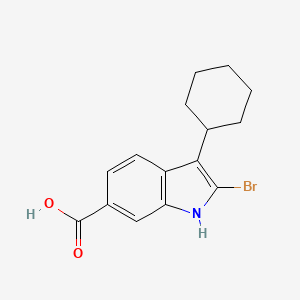

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

Description

Properties

IUPAC Name |

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c16-14-13(9-4-2-1-3-5-9)11-7-6-10(15(18)19)8-12(11)17-14/h6-9,17H,1-5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUVBRNZBOZLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(NC3=C2C=CC(=C3)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333613 | |

| Record name | 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494799-76-7 | |

| Record name | 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, research-informed synthetic pathway for 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this target molecule suggests potential applications as a versatile building block for novel therapeutics. This document outlines a logical and efficient synthetic route, grounded in established chemical principles and supported by authoritative literature.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for targeting a wide range of biological targets. The introduction of specific substituents onto the indole ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Indole-6-carboxylic acid derivatives, in particular, serve as valuable intermediates in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties[1]. The target molecule, 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, combines the indole-6-carboxylic acid core with a bulky, lipophilic cyclohexyl group at the 3-position and a bromine atom at the 2-position. The bromine atom is a particularly useful handle for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from a key intermediate, 3-cyclohexyl-1H-indole-6-carboxylic acid. This intermediate can be synthesized via the well-established Fischer indole synthesis. The final step involves the selective bromination of the indole core at the C2 position.

Our proposed forward synthesis is therefore as follows:

-

Step 1: Fischer Indole Synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid from 4-hydrazinobenzoic acid and cyclohexylacetaldehyde.

-

Step 2: Regioselective Bromination of the resulting 3-cyclohexyl-1H-indole-6-carboxylic acid at the C2 position to yield the final product.

This strategy leverages a classic and reliable method for indole formation and a well-precedented transformation for the introduction of the bromine atom.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid via Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone[2][3]. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia to yield the aromatic indole ring[4][5].

Reaction Scheme:

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 4-hydrazinobenzoic acid | C₇H₈N₂O₂ | 152.15 | 1.0 eq | Starting Material |

| Cyclohexylacetaldehyde | C₈H₁₄O | 126.20 | 1.1 eq | Starting Material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent | Catalyst/Solvent |

| Ethanol | C₂H₅OH | 46.07 | As needed | Recrystallization |

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-hydrazinobenzoic acid in a suitable volume of glacial acetic acid.

-

Addition of Aldehyde: To the stirred solution, add 1.1 equivalents of cyclohexylacetaldehyde dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water with stirring.

-

Isolation of Product: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

-

Purification: The crude 3-cyclohexyl-1H-indole-6-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure product.

Mechanistic Insight: The Fischer Indole Synthesis

Caption: Key stages of the Fischer indole synthesis mechanism.

Part 2: Regioselective C2-Bromination of 3-cyclohexyl-1H-indole-6-carboxylic acid

The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution. The C3 position is typically the most reactive; however, with the C3 position blocked by the cyclohexyl group, electrophilic attack is directed to the C2 position. N-Bromosuccinimide (NBS) is a mild and effective reagent for the selective bromination of indoles.

Reaction Scheme:

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 3-cyclohexyl-1H-indole-6-carboxylic acid | C₁₅H₁₇NO₂ | 243.30 | 1.0 eq | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 eq | Brominating Agent |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Solvent | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Extraction |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | As needed | Quenching |

| Brine | - | - | As needed | Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Drying Agent |

Step-by-Step Protocol:

-

Reaction Setup: Dissolve 1.0 equivalent of 3-cyclohexyl-1H-indole-6-carboxylic acid in anhydrous acetonitrile in a round-bottom flask protected from light.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add 1.05 equivalents of N-Bromosuccinimide portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC. If the reaction is sluggish, it can be allowed to warm to room temperature.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Work-up and Extraction: Remove the acetonitrile under reduced pressure. Add water to the residue and extract the product with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure final product.

Characterization and Data

The final product and the intermediate should be characterized by standard analytical techniques to confirm their identity and purity.

Expected Characterization Data for 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the indole ring, cyclohexyl protons, a broad singlet for the indole N-H, and a broad singlet for the carboxylic acid O-H. The C2-H signal will be absent. |

| ¹³C NMR | Signals corresponding to the indole core, the cyclohexyl group, and the carboxylic acid carbonyl. The C2 carbon will be shifted downfield due to the bromine substituent. |

| Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the product, with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in a ~1:1 ratio). |

| Infrared (IR) | Characteristic absorptions for the N-H stretch, O-H stretch of the carboxylic acid, and the C=O stretch of the carboxylic acid. |

| Melting Point (m.p.) | A sharp melting point for the pure, crystalline solid. |

Conclusion

This guide presents a robust and logical synthetic route to 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. The described two-step sequence, employing a Fischer indole synthesis followed by a regioselective bromination, is based on well-established and reliable chemical transformations. The detailed protocols and mechanistic insights provided herein are intended to equip researchers in the fields of organic synthesis and drug discovery with the necessary information to successfully prepare this valuable chemical building block. The strategic placement of the bromo, cyclohexyl, and carboxylic acid functionalities offers numerous avenues for further chemical modification, making this compound a versatile starting point for the development of novel indole-based therapeutic agents.

References

-

Akopyan, G. A. (2007). Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. [Link][6]

-

National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubMed Central. [Link][7]

-

National Center for Biotechnology Information. (2017). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PubMed Central. [Link][8]

-

National Center for Biotechnology Information. (2002). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. [Link][10]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link][2]

-

Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. [Link][11]

-

PrepChem.com. Synthesis of indole-6-carboxylic acid. [Link][12]

-

Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1019. [Link][13]

-

ResearchGate. (2015). N-Bromosuccinimide-carboxylic acid combination: Mild and efficient access to dibromination of unsaturated carbonyl compounds. [Link][14]

-

Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. [Link][15]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link][4]

-

Name Reactions in Organic Synthesis. Fischer Indole Synthesis. [Link][5]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole synthesis [organic-chemistry.org]

- 10. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. In the absence of extensive published experimental data for this specific compound, this document serves as a procedural and interpretive framework for its characterization. We present detailed, field-proven methodologies for the determination of critical parameters such as solubility, pKa, and lipophilicity (logP). Furthermore, this guide includes predicted data for these properties and a thorough analysis of its expected spectral characteristics (¹H NMR, ¹³C NMR, IR, and MS). The synthesis of the title compound is also discussed within the context of established indole formation and functionalization strategies. This document is intended to be a valuable resource for researchers, enabling them to anticipate the behavior of this molecule and to design robust experimental plans for its comprehensive analysis.

Introduction

Indole derivatives are a cornerstone of modern pharmacology, forming the structural basis for a wide array of therapeutic agents. The strategic functionalization of the indole scaffold allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, ultimately influencing its biological activity. 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a bifunctional molecule that presents a compelling scaffold for further chemical exploration. The presence of a bromine atom at the C2 position offers a handle for cross-coupling reactions, while the carboxylic acid at C6 provides a site for amide bond formation and influences solubility. The bulky cyclohexyl group at C3 is expected to significantly impact the molecule's lipophilicity and steric profile.

A thorough understanding of the physicochemical properties of this molecule is paramount for its advancement in any drug discovery pipeline. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a roadmap for the experimental determination and theoretical understanding of these crucial parameters.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any compound is to understand its basic molecular features.

Table 1: Core Molecular and Predicted Physicochemical Properties of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆BrNO₂ | |

| Molecular Weight | 322.20 g/mol | |

| Predicted XLogP3 | 5.1 | |

| Predicted Melting Point | Not available | - |

| Predicted Aqueous Solubility | Low | Inferred from high XLogP3 |

| Predicted pKa (Carboxylic Acid) | ~4-5 | Based on benzoic acid analogues |

| Predicted pKa (Indole N-H) | ~16-17 | Based on indole analogues |

It is crucial to note that the XLogP3, aqueous solubility, and pKa values are predicted and require experimental verification.

Synthesis Strategy

Fischer Indole Synthesis of 3-cyclohexyl-1H-indole-6-carboxylic acid

The Fischer indole synthesis is a robust method for constructing the indole core.[1][2][3][4][5] The synthesis would likely proceed as follows:

-

Hydrazone Formation: Reaction of 4-carboxyphenylhydrazine with cyclohexylacetaldehyde.

-

Cyclization: Acid-catalyzed cyclization of the resulting hydrazone to form 3-cyclohexyl-1H-indole-6-carboxylic acid.

Caption: Bromination of the Indole Core.

Experimental Determination of Physicochemical Properties

Acid Dissociation Constant (pKa)

The pKa is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid has two ionizable protons: the carboxylic acid proton and the indole N-H proton.

Potentiometric titration is a highly accurate method for determining pKa values. [1] Protocol:

-

Sample Preparation: Prepare a solution of the compound in a suitable co-solvent system (e.g., methanol/water) at a concentration of approximately 1-5 mM.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Caption: Potentiometric Titration Workflow.

Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. Given the predicted high lipophilicity of the title compound, its aqueous solubility is expected to be low.

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a series of buffered aqueous solutions at different pH values.

-

Equilibration: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment.

This method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Partitioning: Dissolve a known amount of the compound in a biphasic system of n-octanol and water (or a suitable buffer).

-

Equilibration: Shake the mixture to allow for partitioning between the two phases.

-

Phase Separation: Separate the n-octanol and aqueous layers after they have fully separated.

-

Quantification: Determine the concentration of the compound in each phase by HPLC-UV or another suitable analytical technique.

-

Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectral Characterization (Predicted)

While experimental spectra are not available, the expected spectral features can be predicted based on the functional groups present in the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Indole N-H: A broad singlet is expected in the downfield region (δ 10-12 ppm).

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7-8 ppm), with splitting patterns determined by their coupling to each other.

-

Cyclohexyl Protons: A complex series of multiplets will be observed in the aliphatic region (δ 1-3 ppm).

-

Carboxylic Acid Proton: A very broad singlet, often not observed or exchanged with D₂O, would appear far downfield (δ > 12 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate in the downfield region (δ 165-185 ppm). [6]* Aromatic Carbons: The carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm).

-

Cyclohexyl Carbons: The aliphatic carbons of the cyclohexyl group will be found in the upfield region (δ 20-50 ppm). [6]

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹. [7][8]* N-H Stretch (Indole): A moderate, sharp absorption around 3400-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. [7][8]* C=C Stretch (Aromatic): Several absorptions in the 1600-1450 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will be characterized by the presence of a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern:

-

Loss of Br: A significant fragment corresponding to the loss of the bromine radical.

-

Loss of COOH: A fragment resulting from the cleavage of the carboxylic acid group. [9][10]* Loss of Cyclohexyl: Fragmentation of the cyclohexyl ring.

-

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the carboxylic acid group could occur. [10]

Stability Considerations

Indole derivatives can be susceptible to oxidation and degradation under certain conditions. The stability of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid should be assessed under various stress conditions, including exposure to light, heat, and different pH values, to determine its shelf-life and potential degradation pathways.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. By outlining detailed experimental protocols and providing predicted spectral and physicochemical data, this document serves as an essential resource for researchers in the fields of medicinal chemistry and drug development. The methodologies described herein are fundamental to building a robust data package for this and other novel chemical entities, facilitating informed decision-making in the progression of potential drug candidates.

References

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

-

Fischer Indole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-3-cyclohexyl-1h-indole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Fischer indole synthesis. Retrieved from [Link]

- Xue, H., Tan, H., Wei, D., Wei, Y., Lin, S., Liang, F., & Zhao, B. (2013). N-bromosuccinimide/carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds. RSC Advances, 3(24), 9374-9377.

- Hughes, D. L. (1993). The Fischer Indole Synthesis.

- Wiley-VCH. (2007).

- Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II).

- Royal Society of Chemistry. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- YouTube. (2023, January 25).

- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

- Royal Society of Chemistry. (n.d.).

- YouTube. (2011, November 30). Lecture 6.

- ResearchGate. (2025, August 6).

- YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- The Journal of Physical Chemistry A. (2019, November 8). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids.

- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.

- ResearchGate. (2025, August 10).

- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.

- National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-6-methylcyclohexane-1-carboxylic acid.

- ResearchGate. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid.

- BLD Pharm. (n.d.). 7-Bromo-1H-indole-6-carboxylic acid.

- ResearchGate. (2025, October 14). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents.

- National Center for Biotechnology Information. (n.d.). 7-Bromo-1-phenylmethoxyindole-2-carboxylic acid.

- YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS.

- National Center for Biotechnology Information. (n.d.). (4S)-6-bromo-4-hexyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

Foundational Analysis: Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to the Characterization of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

This guide provides a comprehensive framework for the chemical characterization of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid (Molecular Formula: C₁₅H₁₆BrNO₂). It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical methodologies necessary to confirm the structure, purity, and physicochemical properties of this novel indole derivative.

While specific experimental data for this exact compound is not widely published, this document leverages established principles of analytical chemistry and spectral data from analogous structures to present a robust, predictive guide for its characterization.[1] The protocols and expected outcomes detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final analysis.

A complete characterization begins with an understanding of the molecule's fundamental properties. The structure combines a brominated indole core, a cyclohexyl substituent at the 3-position, and a carboxylic acid at the 6-position. These features dictate the analytical strategy and the expected spectroscopic signatures.

Molecular Structure Diagram:

Caption: Molecular structure of the target compound.

Predicted Physicochemical Properties:

| Property | Predicted Value | Source / Rationale |

| Molecular Formula | C₁₅H₁₆BrNO₂ | Based on structural components.[1] |

| Molecular Weight | 321.03644 Da (Monoisotopic) | Calculated from the molecular formula.[1] |

| Appearance | White to off-white or light yellow solid | Typical for crystalline organic acids.[2] |

| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water | Expected based on the presence of a large hydrophobic core and a polar carboxylic acid group.[2][3] |

| XlogP | 5.1 | A measure of lipophilicity, predicted by computational models.[1] |

Mass Spectrometry (MS): Unambiguous Molecular Formula Confirmation

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a novel compound. For this molecule, we are not just determining the mass but also verifying the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). Electrospray ionization (ESI) is the preferred method due to the polarity of the carboxylic acid group, which readily forms ions in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

Experimental Protocol (HRMS-ESI):

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

ESI Conditions (Negative Ion Mode):

-

Ion Source: ESI

-

Polarity: Negative

-

Capillary Voltage: 3.0-4.0 kV

-

Nebulizer Gas (N₂): 1.5-2.5 Bar

-

Drying Gas (N₂): 8-10 L/min at 200 °C

-

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the mass accuracy is calibrated to < 5 ppm.

Expected Mass Spectrometry Data:

| Ion Adduct | Calculated m/z | Expected Observation |

| [M-H]⁻ | 320.0292 | A doublet peak with ~1:1 intensity ratio at m/z 320.0292 (⁷⁹Br) and 322.0271 (⁸¹Br). This is the primary ion for formula confirmation.[1][4] |

| [M+H]⁺ | 322.0437 | A doublet peak with ~1:1 intensity ratio at m/z 322.0437 (⁷⁹Br) and 324.0416 (⁸¹Br).[1] |

| [M+Na]⁺ | 344.0257 | A doublet peak with ~1:1 intensity ratio at m/z 344.0257 (⁷⁹Br) and 346.0236 (⁸¹Br).[1] |

Fragmentation Analysis (MS/MS): Tandem MS (MS/MS) on the [M-H]⁻ parent ion can further validate the structure. Key fragmentation pathways for carboxylic acids include the loss of CO₂ (44 Da) or the entire carboxyl group (45 Da).[5] The C-Br bond may also cleave.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Experience: NMR is indispensable for elucidating the precise arrangement of atoms. A full suite of experiments (¹H, ¹³C, COSY, HSQC, HMBC) is required for unambiguous assignment. The choice of a deuterated solvent is critical; DMSO-d₆ is recommended as it will solubilize the compound and its acidic protons (N-H and O-H) will be observable as broad singlets.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a standard pulse program. The spectral window should be wide enough to include the acidic proton (~0-13 ppm).

-

¹³C NMR: Acquire with proton decoupling. A sufficient number of scans is required to obtain a good signal-to-noise ratio for quaternary carbons.

-

2D NMR: Run COSY, HSQC, and HMBC experiments to establish proton-proton couplings, direct carbon-proton attachments, and long-range (2-3 bond) C-H correlations, respectively.

Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆):

| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| COOH | >12.0 | Broad Singlet | 1H | Characteristic of a carboxylic acid proton, exchangeable with D₂O.[4][6][7] |

| N-H | ~11.0-11.5 | Broad Singlet | 1H | Typical for an indole N-H proton.[4] |

| Indole Ar-H | 7.0-8.0 | Multiplets | 3H | Aromatic protons on the indole core. |

| Cyclohexyl CH | 2.5-3.0 | Multiplet | 1H | Methine proton alpha to the indole ring. |

| Cyclohexyl CH₂ | 1.2-2.0 | Overlapping Multiplets | 10H | Aliphatic protons of the cyclohexyl ring. |

Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆):

| Carbon | Predicted Shift (ppm) | Rationale |

| C=O | 165-175 | Carboxylic acid carbonyl carbon.[4][6] |

| Indole Ar-C | 110-140 | Aromatic carbons of the indole ring. |

| C-Br | ~115 | Carbon directly attached to bromine, shifted upfield by the halogen.[4] |

| Cyclohexyl C | 25-45 | Aliphatic carbons of the cyclohexyl ring. |

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy provides a rapid and effective method for confirming the presence of key functional groups. For this molecule, the most prominent features will be the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, the N-H stretch of the indole, and the strong C=O stretch of the carbonyl group.

Experimental Protocol (FT-IR, ATR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad, characteristic of a hydrogen-bonded dimer.[4][6][8] |

| N-H (Indole) | 3200-3500 | Sharp to medium peak superimposed on the O-H band.[4] |

| C-H (Aromatic) | 3000-3100 | Weak to medium sharp peaks. |

| C-H (Aliphatic) | 2850-2960 | Strong, sharp peaks from the cyclohexyl group. |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp absorption.[4][6][8] |

| C=C (Aromatic) | 1450-1600 | Medium to weak peaks.[4] |

| C-Br | 500-600 | Medium to weak peak in the fingerprint region.[4] |

Integrated Characterization Workflow

A logical workflow ensures that each piece of data builds upon the last, leading to a conclusive structural assignment.

Caption: A logical workflow for compound characterization.

Conclusion

By systematically applying the multi-technique approach outlined in this guide—beginning with mass spectrometry for molecular formula confirmation, followed by infrared spectroscopy for functional group identification, and culminating in a full suite of NMR experiments for complete structural elucidation—a researcher can confidently characterize 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid. The provided protocols and predicted data serve as a robust benchmark for interpreting experimental results and ensuring the scientific integrity of the findings.

References

- PubChemLite. 2-bromo-3-cyclohexyl-1h-indole-6-carboxylic acid.

- Benchchem. 2-Bromo-1H-indole-6-carboxylic acid | 1782429-68-8.

- Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2024-07-30).

- OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023-09-20).

- Benchchem. A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-nitrobenzoic Acid.

- PMC - PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024-03-18).

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19).

- Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (2025-11-08).

Sources

- 1. PubChemLite - 2-bromo-3-cyclohexyl-1h-indole-6-carboxylic acid (C15H16BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1H-indole-6-carboxylic acid | 1782429-68-8 | Benchchem [benchchem.com]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

spectroscopic analysis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Analysis of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Significance and Analytical Imperative

2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a multifaceted molecule belonging to the indole class, a scaffold of immense importance in medicinal chemistry and drug development. The indole core is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The specific substitution pattern of this compound—a bromine atom at the 2-position, a bulky cyclohexyl group at the 3-position, and a carboxylic acid at the 6-position—creates a unique chemical entity with potential for targeted biological interactions.

The bromine atom can act as a handle for further synthetic transformations (e.g., cross-coupling reactions) and its size and electronegativity can influence binding affinity.[1] The lipophilic cyclohexyl group at the C3 position can enhance membrane permeability and provide steric bulk that may dictate receptor selectivity. Finally, the carboxylic acid at C6 introduces a polar, ionizable group that can form critical hydrogen bonds or salt bridges with biological targets, significantly impacting the compound's pharmacokinetic and pharmacodynamic profile.

Given this structural complexity, unambiguous characterization is paramount. A multi-technique spectroscopic approach is not merely a procedural step but a necessary strategy to validate the molecular identity, confirm purity, and provide the detailed structural insights required for advancing research and development. This guide provides a comprehensive overview of the expected spectroscopic signatures of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, explaining the causality behind the analytical choices and presenting validated protocols for data acquisition.

Integrated Spectroscopic Analysis Workflow

A robust analytical workflow ensures that data from multiple orthogonal techniques are integrated to build a cohesive and validated structural picture. Each technique provides a unique piece of the puzzle, and their combination provides a self-validating system of characterization.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, both ¹H and ¹³C NMR are essential.

Causality of Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the exchange rate of the N-H (indole) and O-H (acid) protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[2]

-

Techniques: Beyond standard 1D ¹H and ¹³C spectra, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical for definitively assigning the complex signals of the cyclohexyl ring and correlating protons to their directly attached carbons.

¹H NMR Spectroscopy: Predicted Signals

The ¹H NMR spectrum will provide a proton census, with chemical shifts indicating the electronic environment and coupling patterns revealing neighboring protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Notes |

| COOH | ~12.0 - 13.0 | Broad Singlet (br s) | The acidic proton is highly deshielded and subject to hydrogen bonding and rapid exchange, resulting in a broad signal.[3] |

| N-H (H1) | ~11.5 - 12.0 | Broad Singlet (br s) | The indole N-H proton is deshielded and appears downfield. Its chemical shift is sensitive to solvent and concentration.[4] |

| H7 | ~7.8 - 8.0 | Doublet (d) or Singlet (s) | Deshielded by the anisotropic effect of the adjacent carboxylic acid. Appears as a doublet if coupling to H5 is resolved, or a singlet/narrow doublet. |

| H5 | ~7.5 - 7.7 | Doublet (d) | Experiences ortho-coupling to H4 and a smaller meta-coupling to H7. The presence of the C6-COOH deshields this position. |

| H4 | ~7.3 - 7.5 | Doublet (d) | Primarily influenced by ortho-coupling to H5. The C3-cyclohexyl group may induce some shielding. |

| Cyclohexyl-CH (methine) | ~2.8 - 3.2 | Multiplet (m) | The single proton on the carbon attached to the indole ring (C1') is deshielded by the aromatic system. |

| Cyclohexyl-CH₂ (aliphatic) | ~1.2 - 2.2 | Complex Multiplets (m) | The ten protons of the five CH₂ groups of the cyclohexyl ring will overlap, creating a complex series of multiplets in the aliphatic region. |

¹³C NMR Spectroscopy: Predicted Signals

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |

| COOH | ~167 - 170 | The carbonyl carbon of the carboxylic acid is significantly downfield.[5] |

| C7a, C3a | ~135 - 140 | Bridgehead carbons of the indole ring system.[4] |

| C6 | ~130 - 135 | The carbon bearing the carboxylic acid group. |

| C4, C5, C7 | ~110 - 125 | Aromatic carbons of the benzene portion of the indole. The exact shifts are influenced by the substituents.[6] |

| C2 | ~110 - 115 | The carbon bearing the bromine atom. The heavy atom effect of bromine causes a significant upfield shift compared to an unsubstituted C2. |

| C3 | ~115 - 120 | The carbon bearing the cyclohexyl group.[6] |

| Cyclohexyl-CH | ~35 - 40 | The methine carbon directly attached to the indole ring. |

| Cyclohexyl-CH₂ | ~25 - 35 | The five aliphatic methylene carbons of the cyclohexyl ring will appear in this region. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, using gentle warming if necessary. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration is possible if needed.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, which are critical pieces of evidence for structural confirmation. High-Resolution Mass Spectrometry (HRMS) is essential for obtaining a highly accurate mass measurement.

Causality of Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is the ideal method. The carboxylic acid is readily deprotonated in negative ion mode ([M-H]⁻) or the indole nitrogen can be protonated in positive ion mode ([M+H]⁺), making it highly compatible with ESI.

-

Isotopic Pattern Analysis: The presence of a bromine atom is a key structural feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern where two peaks of roughly equal intensity are observed, separated by 2 mass-to-charge units (m/z).[7][8] This "M" and "M+2" pattern is a definitive signature for the presence of a single bromine atom.[8]

Caption: Workflow for High-Resolution Mass Spectrometry.

Predicted Mass and Fragmentation

-

Molecular Formula: C₁₅H₁₆BrNO₂

-

Monoisotopic Mass: 321.0364 g/mol (for ⁷⁹Br) and 323.0344 g/mol (for ⁸¹Br)

-

Expected HRMS (ESI-): An observed m/z of ~320.0287 for [C₁₅H₁₅⁷⁹BrNO₂]⁻ and ~322.0267 for [C₁₅H₁₅⁸¹BrNO₂]⁻ would confirm the elemental formula.

-

Key Fragmentation Pathways:

-

Loss of CO₂ (44 Da) from the deprotonated carboxylate.

-

Loss of the cyclohexyl group (83 Da).

-

Cleavage of the indole ring system under higher energy conditions.

-

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with 50:50 methanol:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (Negative Ion Mode):

-

Set the mass spectrometer to acquire data in negative ion mode.

-

Set the mass range to scan from m/z 100 to 500.

-

Optimize spray voltage, capillary temperature, and gas flows to achieve a stable signal.

-

Ensure the instrument is calibrated to provide mass accuracy of <5 ppm.

-

-

Data Analysis: Examine the full scan spectrum for the deprotonated molecular ion [M-H]⁻. Zoom in on this peak to confirm the characteristic 1:1 isotopic pattern for bromine. Use the instrument software to calculate the elemental composition from the measured accurate mass.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum will be dominated by features from the carboxylic acid and the indole N-H group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Vibrational Mode |

| Carboxylic Acid O-H | 2500 - 3300 | Very broad, strong | O-H stretch (hydrogen-bonded)[9] |

| Indole N-H | 3300 - 3400 | Medium, sharp | N-H stretch[10] |

| Aromatic C-H | 3000 - 3100 | Medium, sharp (often obscured by O-H) | C-H stretch |

| Aliphatic C-H | 2850 - 2960 | Strong, sharp | C-H stretch (cyclohexyl) |

| Carboxylic Acid C=O | 1680 - 1710 | Strong, sharp | C=O stretch (dimerized)[11] |

| Aromatic C=C | 1450 - 1600 | Medium to strong, multiple bands | C=C ring stretch |

| C-N Stretch | 1300 - 1350 | Medium | C-N stretch |

| C-O Stretch | 1210 - 1320 | Strong | C-O stretch (coupled with O-H bend) |

| C-Br Stretch | 500 - 600 | Medium to weak | C-Br stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: With the clean, empty ATR crystal, run a background scan. This is crucial to subtract the spectrum of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Label the significant peaks.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the presence of chromophores. The indole ring system is an excellent chromophore.

Predicted UV-Vis Absorption

The indole nucleus typically shows two main absorption bands.[12][13]

-

¹Lₐ Band: A strong absorption around 210-230 nm.

-

¹Lₑ Band: A broader, lower-intensity absorption with fine structure between 260-290 nm.

The substituents on the indole ring will cause shifts in these absorption maxima. The bromine atom and the carboxylic acid group, acting as auxochromes, are expected to cause a slight bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted indole.[14]

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution in a quartz cuvette to an absorbance value below 1.5 AU (typically in the µM range).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan.

-

Sample Measurement: Replace the solvent with the sample solution and acquire the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The structural elucidation of 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid is a clear demonstration of the power of a multi-technique spectroscopic approach. NMR spectroscopy defines the carbon-hydrogen framework and the precise location of substituents. Mass spectrometry provides unequivocal confirmation of the molecular weight and elemental formula, with the bromine isotopic pattern serving as a crucial validation point. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the carboxylic acid. Finally, UV-Vis spectroscopy characterizes the electronic nature of the indole chromophore. Together, these techniques provide a self-validating and comprehensive dataset that confirms the identity and purity of the molecule, enabling its confident use in research and drug development applications.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

-

Hassaneen, H. M. E., & Pagni, R. M. (2025). Synthesis of New 3-Substituted Indole Derivatives. ResearchGate. Retrieved from [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health (NIH). Retrieved from [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Retrieved from [Link]

-

UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). Journal of the American Chemical Society. Retrieved from [Link]

-

Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

UV-vis spectra and mass spectra of the products from indole and its derivatives formed by strain M9Z. ResearchGate. Retrieved from [Link]

-

Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. Retrieved from [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2019). National Institutes of Health (NIH). Retrieved from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI. Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. MDPI. Retrieved from [Link]

-

Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. (2025). ResearchGate. Retrieved from [Link]

-

UV Vis Spectra of Indole Analogues. Research Data Australia. Retrieved from [Link]

-

Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

IR: carboxylic acids. University of Calgary. Retrieved from [Link]

-

A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2026). Journal of the American Chemical Society. Retrieved from [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. ScienceDirect. Retrieved from [Link]

-

IR spectra of indole-3-acetic acid in KBr. ResearchGate. Retrieved from [Link]

-

How can you identify the presence of halogens using mass spectrometry?. TutorChase. Retrieved from [Link]

-

Spectroscopic, chemical reactivity, molecular docking investigation and QSAR analyses of (2E)‑1‑(3‑bromo‑2‑thienyl)‑3‑(2,5‑dimethoxyphenyl)prop‑2‑en‑1‑one. (2019). PubMed. Retrieved from [Link]

-

Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. (2019). National Institutes of Health (NIH). Retrieved from [Link]

-

Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy. (2026). Organic Letters. Retrieved from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. RSC Publishing. Retrieved from [Link]

-

Some bromohexine's derivatives: Synthesis and characterization by I.R, autodock and antimicrobial test. (2025). ResearchGate. Retrieved from [Link]

-

Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. Retrieved from [Link]

-

1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2019). MDPI. Retrieved from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tutorchase.com [tutorchase.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Absorption [Indole] | AAT Bioquest [aatbio.com]

- 13. The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Activities of Indole-6-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the burgeoning field of indole-6-carboxylic acid derivatives and their potential therapeutic applications. As a senior application scientist, the following sections will delve into the nuanced synthesis, mechanisms of action, and biological activities of these compounds, supported by experimental evidence and protocols. The inherent versatility of the indole scaffold, combined with the functional handle of a carboxylic acid at the 6-position, presents a rich area for medicinal chemistry exploration.

Introduction: The Indole-6-Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal pharmacophore for targeting a diverse range of biological macromolecules. The introduction of a carboxylic acid group at the 6-position not only provides a key site for further chemical modification but can also enhance the molecule's pharmacokinetic properties and target engagement.[3] This guide will explore the significant therapeutic potential of these derivatives, with a primary focus on their anticancer, neuroprotective, antimicrobial, antiviral, and anti-inflammatory activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Indole-6-carboxylic acid derivatives have emerged as potent anticancer agents, often acting through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4][5][6][7]

Mechanism of Action: Targeting Receptor Tyrosine Kinases

A predominant mechanism of action for many anticancer indole-6-carboxylic acid derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[4][5][8] These receptors are frequently overexpressed in various cancers and play a crucial role in tumor progression.[4][5][8]

-

EGFR Inhibition: By competing with ATP at the kinase domain, these derivatives can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[4][9]

-

VEGFR-2 Inhibition: Inhibition of VEGFR-2 disrupts angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen, thereby starving the tumor.[4][5][8]

The following diagram illustrates the dual inhibition of EGFR and VEGFR-2 signaling pathways by indole-6-carboxylic acid derivatives.

Caption: Dual inhibition of EGFR and VEGFR-2 pathways by indole-6-carboxylic acid derivatives.

Experimental Evaluation of Anticancer Activity

The cytotoxic effects of these derivatives are typically assessed using a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][9]

-

Compound Treatment: Treat the cells with various concentrations of the indole-6-carboxylic acid derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Compound 3b | EGFR | HCT-116 | Not specified | [4] |

| Compound 6e | VEGFR-2 | HT-29 | Not specified | [4] |

| Compound 4a | EGFR | HepG2 | Not specified | [8] |

| Compound 6c | VEGFR-2 | A549 | Not specified | [8] |

Neuroprotective Potential: Combating Neurodegeneration

Several indole derivatives have demonstrated promising neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[10][11][12] The mechanisms underlying this activity are often multifactorial, involving antioxidant effects and modulation of neuronal signaling pathways.

Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

Oxidative stress and inflammation are key pathological features of many neurodegenerative disorders. Indole-6-carboxylic acid derivatives can exert neuroprotective effects by:

-

Scavenging Reactive Oxygen Species (ROS): The indole nucleus can act as an antioxidant, neutralizing harmful free radicals that can damage neurons.[10][11]

-

Modulating Inflammatory Responses: Some derivatives can inhibit the production of pro-inflammatory cytokines in the brain.

Experimental Evaluation of Neuroprotective Activity

In vitro and in vivo models are used to assess the neuroprotective potential of these compounds.

Protocol: In Vitro Neuroprotection Assay against H₂O₂-Induced Oxidative Stress

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole-6-carboxylic acid derivatives for 1-2 hours.

-

Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the cell culture medium.

-

Cell Viability Assessment: After 24 hours, assess cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with the compounds to the H₂O₂-treated control group.

Caption: Workflow for assessing in vitro neuroprotective activity.

Antimicrobial and Antiviral Activities

The indole scaffold is a common feature in many natural and synthetic antimicrobial and antiviral agents.[13][14][15][16] While research specifically on indole-6-carboxylic acid derivatives in this area is less extensive, the broader class of indole derivatives has shown significant promise.

Antimicrobial Activity

Indole derivatives have been shown to possess activity against a range of bacteria and fungi.[1][14][17] Their mechanisms of action can include disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[17]

Evaluation of Antimicrobial Activity: The antimicrobial activity of these compounds can be determined using standard methods such as the broth microdilution assay to determine the minimum inhibitory concentration (MIC).

Antiviral Activity

Several indole derivatives have been identified as potent antiviral agents, targeting various stages of the viral life cycle, including entry, replication, and assembly.[13][15][16][18] For example, some indole-3-carboxylic acid derivatives have shown activity against SARS-CoV-2.[15][18]

Evaluation of Antiviral Activity: Antiviral efficacy is typically assessed in cell-based assays using specific virus strains. The reduction in viral load or cytopathic effect is measured to determine the compound's potency.

Anti-inflammatory Properties

Chronic inflammation is a key contributor to a wide range of diseases. Indole derivatives, including some indole-3-carboxylic acid derivatives, have demonstrated significant anti-inflammatory effects.[19][20][21][22]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory properties of indole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[21][22] This is often achieved through the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[22]

Experimental Evaluation of Anti-inflammatory Activity

Protocol: In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Compound Treatment: Treat the cells with the indole-6-carboxylic acid derivatives for 1 hour.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide Measurement: After 24 hours, measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

Synthesis of Indole-6-Carboxylic Acid

A common method for the synthesis of the core indole-6-carboxylic acid scaffold involves the hydrolysis of the corresponding methyl ester.[23]

Protocol: Synthesis of Indole-6-Carboxylic Acid [23]

-

Reaction Setup: Dissolve methyl indole-6-carboxylate in a mixture of tetrahydrofuran, methanol, and water.

-

Hydrolysis: Add lithium hydroxide monohydrate to the solution.

-

Heating: Stir the mixture at 60°C for 6 hours.

-

Solvent Removal: Concentrate the reaction mixture to remove the organic solvents.

-

Acidification: Dissolve the residue in water and acidify with hydrochloric acid.

-

Isolation: Collect the resulting precipitate by filtration and dry to yield indole-6-carboxylic acid.

Conclusion and Future Perspectives

Indole-6-carboxylic acid derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their potential as anticancer, neuroprotective, antimicrobial, antiviral, and anti-inflammatory agents warrants further investigation. The synthetic tractability of the indole-6-carboxylic acid scaffold allows for the generation of large libraries of derivatives for structure-activity relationship studies, which will be crucial for the development of potent and selective drug candidates. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro and in vivo efficacy into clinically successful therapeutics.

References

-

Al-Ostath, A., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available at: [Link]

-

Al-Ostath, A., et al. (2024). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Semantic Scholar. Available at: [Link]

-

Sahib, H. B., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2024). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

-

Al-Majd, R. M., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. PrepChem.com. Available at: [Link]

-

Aboul-Enein, H. Y., et al. (2011). Development of new indole-derived neuroprotective agents. PubMed. Available at: [Link]

-

Kumar, S., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Available at: [Link]

-

Kumar, A., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Available at: [Link]

-

Kumar, S., et al. (2020). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. OUCI. Available at: [Link]

-

Singh, N., et al. (2017). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. Available at: [Link]

-

Singh, R. K., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Tsyshkova, E. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Available at: [Link]

-

Sharma, V., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. PMC. Available at: [Link]

-

Horakova, L., & Svorc, L. (2000). Indole derivatives as neuroprotectants. PubMed. Available at: [Link]

-

Tsyshkova, E. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. PubMed. Available at: [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

-

Tsyshkova, E. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Available at: [Link]

-

Knieper, A., & Baringhaus, K. H. (2008). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

-

Wang, X., et al. (2015). A review on recent developments of indole-containing antiviral agents. PMC. Available at: [Link]

-

Lee, J. H., et al. (2017). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC - NIH. Available at: [Link]

-

Di Sarno, V., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]

-

Srivastava, A. K., et al. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. Available at: [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC - NIH. Available at: [Link]

-

Becker, A., et al. (2015). 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link]

-

Xu, B., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]

-

Lim, S. H., et al. (2023). Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. MDPI. Available at: [Link]

-

Yu, M., et al. (2023). Synthesis of indole‐N‐carboxylic acids. ResearchGate. Available at: [Link]

-

Anastassova, N., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC - PubMed Central. Available at: [Link]

-

Kumar, A., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link]

-

Kim, H. J., et al. (2024). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. MDPI. Available at: [Link]

-

Kumar, S., et al. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience. Available at: [Link]

-

Gökçe, M., et al. (2018). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. ResearchGate. Available at: [Link]

-

Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer [ouci.dntb.gov.ua]

- 8. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jddtonline.info [jddtonline.info]

- 15. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]

- 16. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 21. chemrxiv.org [chemrxiv.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. prepchem.com [prepchem.com]

A Technical Guide to the Discovery and Isolation of Novel Indole Alkaloids

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Allure of Indole Alkaloids

Indole alkaloids are a vast and structurally diverse class of natural products, with over 4,100 known compounds identified from sources spanning the plant, fungal, and marine kingdoms.[1] Their significance is deeply rooted in pharmacology, with many serving as cornerstone therapeutics or as inspiration for new drug development.[2][3] Prominent examples include the anticancer agents vincristine and vinblastine, the antiarrhythmic ajmaline, and the antihypertensive reserpine.[1][2] The complex architectures and potent bioactivities of these molecules continue to drive the search for novel scaffolds with therapeutic potential.[1][2]

However, the path from a raw biological source to a pure, structurally characterized novel compound is fraught with challenges. The primary obstacle in natural product screening is the frequent rediscovery of known compounds, a time-consuming and resource-intensive issue.[4] Therefore, a modern workflow must be efficient, logical, and integrate advanced analytical techniques at the earliest stages. This guide provides a comprehensive, technically-grounded framework for the systematic discovery and isolation of novel indole alkaloids, emphasizing the rationale behind methodological choices to empower researchers in this dynamic field.

Phase 1: Strategic Sourcing and Extraction

The journey begins with the selection of promising biological material and the efficient extraction of its chemical constituents.

Bio-prospecting and Source Selection